molecular formula C16H13F2N3O2S B2744107 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide CAS No. 1286705-67-6

2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide

Cat. No. B2744107
CAS RN: 1286705-67-6
M. Wt: 349.36
InChI Key: OIHZGZLQLMDVRN-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13F2N3O2S and its molecular weight is 349.36. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. These derivatives, including 2-substituted ones, serve as promising scaffolds for designing new anticancer drugs . Researchers have explored their potential in inhibiting tumor growth and metastasis.

Calcium Release-Activated Calcium Channel Inhibition

A specific derivative of this compound, 2,6-difluoro-N-(2’-methyl-3’-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-yl)benzamide , has been identified as a potent and selective inhibitor of calcium release-activated calcium channels (CRACs). These channels play a crucial role in immune cell activation and cytokine production . Investigating its preclinical efficacy and safety is essential for potential therapeutic applications.

Drug Design and Optimization

The thiazolo[3,2-a]pyrimidine moiety’s structural similarity to purine provides opportunities for designing ligands that effectively bind to biological targets. Researchers can modify the scaffold to enhance binding affinity and selectivity. Rational drug design efforts should focus on optimizing interactions with specific receptors or enzymes.

properties

IUPAC Name

2,6-difluoro-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-9-7-13(22)21-10(8-24-16(21)20-9)5-6-19-15(23)14-11(17)3-2-4-12(14)18/h2-4,7-8H,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZGZLQLMDVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide

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